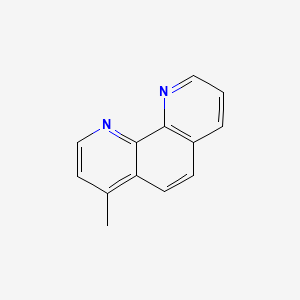

4-Methyl-1,10-phenanthroline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZZKEZTSOOCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067612 | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31301-28-7 | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031301287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1,10-phenanthroline: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline.[1] Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for various metal ions. This property has led to its use in diverse fields, including analytical chemistry, catalysis, and, notably, in the development of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its role in the design of DNA-targeting compounds.

Chemical Properties and Structure

This compound, also known as 4-Me-phen, is an off-white crystalline solid.[1] Its core structure consists of a phenanthrene (B1679779) skeleton in which two carbon atoms are replaced by nitrogen atoms at the 1 and 10 positions, with a methyl group substituted at the 4-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 31301-28-7 | |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 143-145 °C (lit.) | |

| Appearance | Off-white crystalline solid | [1] |

| Solubility | Soluble in water. |

Structural Identifiers

The unique structure of this compound can be represented by various chemical identifiers as detailed in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| SMILES | Cc1ccnc2c1ccc3cccnc23 | |

| InChI | 1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3 | |

| InChIKey | NAZZKEZTSOOCSZ-UHFFFAOYSA-N |

Spectroscopic Data

The structural features of this compound have been elucidated using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group.

| Chemical Shift (ppm) | Assignment |

| 2.76 | -CH₃ |

| 7.54 | H-3 |

| 7.79 | H-6 |

| 7.95 | H-8 |

| 8.45 | H-7 |

| 8.75 | H-2 |

| 8.98 | H-9 |

Note: The assignments are based on the ¹H NMR spectrum of a Ru(II) complex of this compound and may show slight variations for the free ligand.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 13 unique carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| 121.8 | C-8 |

| 122.1 | C-3 |

| 123.8 | C-7 |

| 125.4 | C-6 |

| 127.9 | C-4a |

| 128.0 | C-5 |

| 132.2 | C-6a |

| 134.9 | C-4 |

| 137.1 | C-10a |

| 139.6 | C-9 |

| 141.4 | C-10b |

| 148.8 | C-2 |

Note: The assignments are based on the ¹³C NMR spectrum of 1,10-phenanthroline-mono-N-oxide and are provided for general reference.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

| Wavenumber (cm⁻¹) | Assignment |

| 1608-1637 | C=N stretching |

| 1582-1592 | C=C stretching |

| 700-900 | Out-of-plane C-H bending |

Note: The peak assignments are based on the general spectral regions for phenanthroline derivatives.[2][4]

Application in Cancer Research: DNA Intercalation

A significant area of research involving this compound is its use as a ligand in platinum(II) complexes for cancer therapy. These complexes can act as DNA intercalating agents, a mechanism that contributes to their cytotoxic effects against cancer cells.

Mechanism of Action of Platinum(II)-4-Methyl-1,10-phenanthroline Complexes

The planar structure of the this compound ligand allows the platinum complex to insert itself between the base pairs of the DNA double helix. This intercalation can lead to several cellular consequences that inhibit cancer cell proliferation.

Experimental Protocols

General Synthesis Workflow for Substituted 1,10-Phenanthrolines

The synthesis typically involves the reaction of an aminoquinoline or a related precursor with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Disclaimer: This is a generalized workflow. Specific reaction conditions, such as temperature, reaction time, and purification methods, need to be optimized for the synthesis of this compound.

Conclusion

This compound is a versatile compound with a rich chemical profile. Its structural and electronic properties make it a valuable ligand in coordination chemistry, with significant potential in the development of novel therapeutic agents, particularly in the field of oncology. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully explore its applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline is a heterocyclic aromatic organic compound that belongs to the family of phenanthrolines. Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent bidentate chelating agent for a variety of metal ions. This property has led to its widespread use in coordination chemistry, catalysis, and materials science. Furthermore, its derivatives have garnered significant interest in medicinal chemistry and drug development due to their potential biological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and spectral data to support researchers in their scientific endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 143-145 °C | [1] |

| Boiling Point (Predicted) | 381.2 ± 22.0 °C | |

| Density (Predicted) | 1.211 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.49 ± 0.10 | |

| Solubility | Soluble in water and methanol. |

Chemical Synthesis and Purification

Synthesis of this compound via Skraup Reaction

The Skraup reaction is a classic and widely used method for the synthesis of quinolines and their derivatives, including phenanthrolines. The following is a generalized experimental protocol for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 8-aminoquinoline.

-

Reagent Addition: Add a mixture of glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). For the synthesis of the 4-methyl derivative, a suitable precursor such as crotonaldehyde (B89634) or a related α,β-unsaturated carbonyl compound would be used in place of or in addition to glycerol.

-

Reaction Conditions: Heat the reaction mixture cautiously with constant stirring. The reaction is exothermic and should be carefully controlled. Once the initial vigorous reaction subsides, continue heating the mixture at a reflux temperature for several hours to ensure complete reaction.

-

Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide (B78521) or ammonia) to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

Caption: Workflow for the Skraup synthesis of this compound.

Purification by Recrystallization

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Coordination Chemistry

This compound is a versatile ligand that forms stable complexes with a wide range of metal ions. The synthesis of a ruthenium(II) complex is provided as a representative example.

Synthesis of a Ruthenium(II) Complex

Experimental Protocol:

-

Reactant Preparation: Dissolve cis-[Ru(phen)₂Cl₂]·2H₂O and a stoichiometric equivalent of this compound in a suitable solvent, such as a mixture of ethanol and water.

-

Reaction: Reflux the mixture under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction can be monitored by observing the color change of the solution.

-

Precipitation: After cooling the reaction mixture, add a saturated aqueous solution of a suitable counter-ion, such as ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆) or sodium perchlorate (B79767) (NaClO₄), to precipitate the complex.

-

Purification: The crude complex can be purified by column chromatography on alumina (B75360) or silica (B1680970) gel, using an appropriate eluent system (e.g., acetonitrile/toluene).

Caption: General workflow for the synthesis of a Ru(II) complex with this compound.

Spectroscopic Properties

The spectroscopic properties of this compound are essential for its characterization and for studying its interactions with other molecules.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Parameters: Acquire the 1H and 13C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for 1H). Use standard pulse programs and acquisition parameters.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Expected Chemical Shifts (in CDCl₃):

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Methyl Protons | ~2.8 | ~18 |

| Aromatic Protons | 7.5 - 9.2 | 123 - 152 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

UV-Visible Spectroscopy

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Expected Spectral Features (in Ethanol):

-

λmax: ~230 nm and ~270 nm, corresponding to π→π* transitions of the aromatic system.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk.[3]

-

Measurement: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).[3]

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2920 | C-H stretching (methyl) |

| ~1620, 1590, 1500 | C=C and C=N stretching (aromatic ring) |

| ~1430 | C-H bending (methyl) |

| ~850, 740 | C-H out-of-plane bending (aromatic) |

Applications

This compound and its metal complexes have found applications in various fields:

-

Analytical Chemistry: As indicators in redox titrations and for the colorimetric determination of metal ions.

-

Catalysis: As ligands in transition metal-catalyzed organic reactions.

-

Materials Science: As building blocks for the synthesis of luminescent materials and metal-organic frameworks (MOFs).

-

Bioinorganic Chemistry: As models for the active sites of metalloenzymes and as potential therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information and experimental protocols presented herein are intended to be a valuable resource for researchers working with this versatile compound. Further investigations into its properties and applications are encouraged to fully exploit its potential in various scientific disciplines.

References

Synthesis and Characterization of 4-Methyl-1,10-phenanthroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1,10-phenanthroline, a significant heterocyclic compound utilized in various chemical and pharmaceutical research areas. This document details the established synthetic route via the Skraup reaction, including the preparation of its precursor, and outlines the key analytical techniques for its characterization.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Skraup reaction, a classic method for producing quinolines and their derivatives.[1] This approach involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. In this specific synthesis, 8-aminolepidine serves as the aromatic amine precursor.

Synthesis of the Precursor: 8-Aminolepidine

The synthesis of 8-aminolepidine is a two-step process starting from lepidine.

-

Nitration of Lepidine: Lepidine is first nitrated using a sulfonitric mixture to yield 8-nitrolepidine.

-

Reduction of 8-Nitrolepidine: The resulting 8-nitrolepidine is then reduced to 8-aminolepidine.

Skraup Reaction for this compound

The final step involves the cyclization of 8-aminolepidine with glycerol in the presence of sulfuric acid and an oxidizing agent to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of 8-Aminolepidine

Step 1: Synthesis of 8-Nitrolepidine

-

To a stirred solution of lepidine in concentrated sulfuric acid, a mixture of concentrated sulfuric acid and fuming nitric acid is added slowly at a controlled temperature (e.g., -5 °C).

-

The reaction mixture is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight.

-

The mixture is then poured onto ice, and the solution is made alkaline with ammonia (B1221849) to precipitate the 8-nitrolepidine.

-

The crude product is filtered, washed with water, and purified by recrystallization from ethanol (B145695).

Step 2: Synthesis of 8-Aminolepidine

-

8-Nitrolepidine is dissolved in a suitable solvent, such as ethanol.

-

A reducing agent, for instance, sodium borohydride, is added portion-wise to the solution.

-

The reaction is monitored until completion (e.g., by thin-layer chromatography).

-

The reaction mixture is then worked up by extraction with an organic solvent (e.g., chloroform).

-

The combined organic layers are dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization from a mixture of water and ethanol to yield pure 8-aminolepidine.

Protocol 2: Synthesis of this compound

-

A stirred solution of 8-aminolepidine and an oxidizing agent (historically arsenic pentoxide, though safer alternatives are now preferred) in concentrated sulfuric acid is heated to approximately 140 °C.

-

Glycerol is added dropwise to the heated mixture over several hours.

-

The temperature is then raised to distill off the water formed during the reaction.

-

After cooling, the reaction mixture is poured into a solution of sodium carbonate to neutralize the acid.

-

The crude product is extracted with an organic solvent like dichloromethane.

-

The organic layers are then treated with hydrochloric acid to extract the product into the aqueous phase.

-

The acidic solution is neutralized with sodium carbonate and sodium hydroxide, and the product is re-extracted into dichloromethane.

-

Removal of the solvent under reduced pressure affords the crude this compound, which is then purified by recrystallization from a toluene (B28343) and hexane (B92381) mixture.

Characterization of this compound

The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Off-white crystalline solid | |

| Melting Point | 143-145 °C (lit.) | |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |

| -CH₃ | 2.65 (s, 3H) |

| H-3 | 7.34 (d, 1H) |

| H-5, H-6 | 7.50-7.70 (m, 2H) |

| H-8 | 8.15 (d, 1H) |

| H-2 | 8.95 (d, 1H) |

| H-9 | 9.10 (d, 1H) |

| H-7 | 7.85 (d, 1H) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| -CH₃ | 19.0 |

| C-6 | 122.4 |

| C-8 | 122.8 |

| C-3 | 124.1 |

| C-5 | 125.9 |

| C-4a, C-6a | 128.0 |

| C-7 | 135.8 |

| C-4 | 144.2 |

| C-10b | 145.9 |

| C-10a | 146.5 |

| C-2 | 149.8 |

| C-9 | 150.2 |

Mass Spectrometry (MS)

| Technique | m/z (relative intensity) |

| GC-MS | 194 (M⁺), 193, 167 |

UV-Visible (UV-Vis) Spectroscopy

Experimental Workflows and Synthesis Pathway

Caption: Synthesis pathway of this compound.

Caption: General workflow for the characterization of this compound.

References

A Comprehensive Technical Guide to 4-Methyl-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,10-phenanthroline, a heterocyclic aromatic organic compound, is a derivative of 1,10-phenanthroline (B135089).[1] Its unique structure, featuring a phenanthroline core with a methyl group substituent, imparts specific chemical properties that make it a valuable ligand in coordination chemistry and a subject of interest in various scientific disciplines.[1] This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in scientific research and development.

Chemical Identity and Properties

The formal IUPAC name for this compound is This compound .[2][3][4] It is also commonly referred to as 4-Me-phen.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Off-white crystalline solid | [2] |

| Melting Point | 143-145 °C | [5] |

| Solubility | Soluble in water | [5][6] |

| CAS Number | 31301-28-7 | [2][3] |

| InChI Key | NAZZKEZTSOOCSZ-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3 | [2] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from lepidine.[7] The general workflow for this synthesis is outlined below.

Experimental Protocol: Synthesis from Lepidine

Step 1: Nitration of Lepidine to 8-Nitrolepidine [7]

-

Lepidine is first nitrated using a sulfonitric mixture.[7]

-

The reaction mixture is carefully controlled, and 8-Nitrolepidine is isolated from the reaction media.

-

Recrystallization is employed to purify the 8-Nitrolepidine, resulting in a yield of approximately 50%.[7]

Step 2: Reduction of 8-Nitrolepidine to 8-Aminolepidine [7]

-

The isolated 8-Nitrolepidine is reduced to 8-aminolepidine.

-

A common reducing agent for this step is sodium borohydride, which has been shown to provide a high yield of 98%.[7]

Step 3: Skraup Synthesis to this compound [7]

-

The synthesized 8-aminolepidine is then reacted with glycerol (B35011) in the presence of an acid catalyst, such as sulfuric acid, and an oxidizing agent.[7] This is a variation of the Skraup synthesis.

-

The reaction mixture is heated, and the crude this compound is isolated.

-

Purification is achieved through recrystallization from a suitable solvent mixture, such as toluene (B28343) and hexane, to yield the final product with a reported yield of 66%.[7]

Synthesis Workflow Diagram

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound serves as a crucial building block and ligand in various areas of chemical and biological research.

Coordination Chemistry

As a bidentate ligand, this compound readily forms stable complexes with a wide range of metal ions.[1] The presence of the methyl group can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity, photophysical properties, and catalytic activity.[1] These complexes are investigated for applications in:

-

Photocatalysis: Ruthenium and iridium complexes of 4-Me-phen have been explored for their potential in light-driven chemical transformations.[1]

-

Light-Emitting Devices: The luminescent properties of certain metal complexes make them candidates for use in organic light-emitting diodes (OLEDs) and other light-emitting technologies.[1]

-

Sensors: The ability of these complexes to interact with other molecules can be exploited for the development of chemical sensors.

Biological Applications

The planar aromatic structure of 1,10-phenanthroline and its derivatives allows them to intercalate into DNA.[8] This interaction is a key aspect of their biological activity. Platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, including this compound, have been synthesized and evaluated for their cytotoxic effects.[8] While the 4-methyl derivative itself showed lower activity compared to other methylated isomers in one study, this highlights the structure-activity relationship and the potential for designing novel therapeutic agents.[8]

DNA Intercalation and Potential Biological Effects

The interaction of this compound, particularly when complexed with a metal ion, with DNA is a critical area of study. This interaction can lead to various biological consequences.

Caption: Interaction of a this compound metal complex with DNA.

Conclusion

This compound is a versatile and important molecule in the fields of chemistry and drug development. Its well-defined structure and predictable coordination behavior make it an excellent ligand for creating novel metal complexes with tailored properties. The ongoing research into its synthesis, reactivity, and biological interactions continues to open up new avenues for its application in catalysis, materials science, and medicinal chemistry. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this intriguing compound in their work.

References

- 1. Buy this compound | 31301-28-7 [smolecule.com]

- 2. This compound | C13H10N2 | CID 93149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | Fisher Scientific [fishersci.ca]

- 5. This compound | 31301-28-7 [chemicalbook.com]

- 6. This compound CAS#: 31301-28-7 [m.chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Methyl-1,10-phenanthroline in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-1,10-phenanthroline in various organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development. Due to the limited availability of precise quantitative solubility data for this compound, this document furnishes available qualitative information and supplements it with quantitative and semi-quantitative data for the closely related compounds: 1,10-phenanthroline, 5-Methyl-1,10-phenanthroline, and 4,7-Dimethyl-1,10-phenanthroline. This comparative approach offers valuable insights into the expected solubility behavior of this compound.

Core Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound remains largely unpublished in readily accessible literature, qualitative assessments indicate its solubility in water. To provide a functional reference, the following tables summarize the available solubility data for this compound and its structural analogs.

Table 1: Qualitative and Quantitative Solubility of this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Soluble[1][2] |

| 5-Methyl-1,10-phenanthroline | Methanol | Not Specified | 50 mg/mL[3] |

| 4,7-Dimethyl-1,10-phenanthroline | Benzene | Not Specified | Soluble[4] |

| Alcohol | Not Specified | Soluble[4] | |

| Water | Not Specified | Slightly soluble[4] | |

| 1,10-Phenanthroline (hydrate) | Ethanol | Not Specified | ~1 mg/mL[5] |

| DMSO | Not Specified | ~30 mg/mL[5] | |

| Dimethyl formamide (B127407) (DMF) | Not Specified | ~30 mg/mL[5] | |

| Aqueous Buffers | Not Specified | Sparingly soluble[5] |

Table 2: Estimated Solubility of 1,10-Phenanthroline Monohydrate in Various Organic Solvents at 25°C [6]

| Solvent | Mass (mg) | Volume of Solvent to Dissolve (mL) | Estimated Solubility (mg/mL) |

| Methanol | 10.26 | < 0.1 | > 102.6 |

| Ethanol | 10.17 | < 0.1 | > 101.7 |

| 2-Propanol | 10.24 | < 0.1 | > 102.4 |

| 2-Butanol | 10.31 | < 0.1 | > 103.1 |

| Decanol | 10.56 | 0.3 | ~35.2 |

| Acetone | 10.26 | < 0.1 | > 102.6 |

| Acetonitrile | 10.02 | < 0.1 | > 100.2 |

| Chloroform | 10.38 | 0.2 | ~51.9 |

| Dichloromethane | 10.26 | 0.2 | ~51.3 |

| 1,2-Dichloroethane | 9.74 | 0.12 | ~81.2 |

| Diethyl ether | 10.01 | Insoluble in 1 mL | < 10.0 |

| Diisopropyl ether | 10.43 | Insoluble in 1 mL | < 10.4 |

| Dimethyl formamide | 10.16 | < 0.1 | > 101.6 |

| Dimethyl sulfoxide | 10.22 | < 0.1 | > 102.2 |

| 1,4-Dioxane | 10.02 | 0.2 | ~50.1 |

| Ethyl acetate | 10.13 | 0.3 | ~33.8 |

| Ethyl methyl ketone | 10.26 | 0.2 | ~51.3 |

| Methyl isobutyl ketone | 10.39 | 0.4 | ~26.0 |

| Nitromethane | 10.43 | < 0.1 | > 104.3 |

| Tetrahydrofuran | 10.01 | 0.2 | ~50.1 |

| Carbon tetrachloride | 10.46 | Insoluble in 1 mL | < 10.5 |

| Toluene | 10.40 | Insoluble in 1 mL | < 10.4 |

| Heptane | 10.25 | Insoluble in 1 mL | < 10.3 |

Experimental Protocols: Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of finding the saturation point of a solute in a solvent at a given temperature.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Immediately filter the collected supernatant using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid residue.

-

Spectroscopic Method: If the compound has a chromophore, measure the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer and determine the concentration using a pre-established calibration curve.

-

Chromatographic Method: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the compound in the solution, again using a calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

water solubility of 4-Methyl-1,10-phenanthroline

An In-Depth Technical Guide on the Water Solubility of 4-Methyl-1,10-phenanthroline

Introduction

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089).[1] Like its parent compound, it is recognized for its strong chelating properties with various metal ions.[2] This characteristic makes it and its derivatives valuable in diverse applications, including analytical chemistry, materials science, and as a scaffold in the design of therapeutic agents.[2][3] Notably, platinum(II) complexes of methylated 1,10-phenanthroline derivatives have been investigated for their biological activity, including potential anticancer properties through DNA intercalation. Understanding the physicochemical properties of this compound, particularly its water solubility, is crucial for its application in biological and pharmaceutical research.

Water Solubility of this compound

Quantitative Data Summary

| Compound | Solvent | Solubility | Temperature | Source |

| This compound | Water | Soluble (Qualitative) | Room Temperature | [4] |

| 1,10-Phenanthroline | Water | 2.69 g/L | 25 °C | [6] |

| 5-Methyl-1,10-phenanthroline | Methanol | 50 mg/mL | Not Specified |

Experimental Protocols for Solubility Determination

While a specific protocol for determining the was not found, standard methodologies for similar compounds can be applied. The following protocols are based on established methods for determining the solubility of organic compounds in aqueous solutions.

Qualitative Solubility Testing

This method provides a general classification of the compound's solubility.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Deionized water

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.25 mL of deionized water to the test tube.

-

Vortex the mixture for 1-2 minutes.

-

Observe if the solid dissolves completely.

-

If the solid does not dissolve, add another 0.25 mL of water and vortex again.

-

Repeat the addition of water in increments up to a total volume of 3 mL, observing for dissolution after each addition.

-

Record the observations to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Quantitative Solubility Determination (Shake-Flask Method)

This method, adapted from protocols for 1,10-phenanthroline, provides a precise measure of solubility.[6]

Materials:

-

This compound

-

Deionized water

-

Screw-cap flasks or vials

-

Shaker or orbital incubator set to a constant temperature (e.g., 25°C)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Add an excess amount of this compound to a series of flasks containing a known volume of deionized water. The excess solid is crucial to ensure saturation.

-

Seal the flasks and place them in a shaker or incubator at a constant temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot to remove any remaining suspended particles.

-

Analyze the concentration of this compound in the filtrate using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Biological Context and Experimental Workflows

While specific signaling pathways for this compound are not detailed, its parent compound and derivatives are known to interact with biological systems, primarily through DNA intercalation and enzyme inhibition.[2][7][8]

Mechanism of Action: DNA Intercalation

The planar structure of the phenanthroline ring system allows it to insert between the base pairs of a DNA double helix.[2][8] This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects. This mechanism is a key area of investigation for the development of anticancer agents.[3][7]

References

- 1. This compound 97 31301-28-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 31301-28-7 [m.chemicalbook.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Analysis of 4-Methyl-1,10-phenanthroline

This technical guide provides a comprehensive overview of the spectroscopic data and analytical protocols for 4-Methyl-1,10-phenanthroline. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for NMR, IR, and UV-Vis spectroscopic information. While detailed experimental protocols are provided, it is important to note that high-resolution spectral data for the free this compound ligand is not extensively available in published literature. The data presented herein is the most relevant information sourced from studies on its metal complexes and should be interpreted with consideration for the potential influence of metal coordination on spectral characteristics.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

No definitive ¹H NMR data for the free this compound ligand was identified in the reviewed literature. The data below is for the tris(this compound)ruthenium(II) chloride complex, [Ru(MPhen)3]Cl2. The coordination to the ruthenium metal center significantly influences the chemical shifts of the protons.

Table 1: ¹H NMR Spectroscopic Data for [Ru(this compound)₃]Cl₂

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -CH₃ | 2.76 | Singlet (s) |

| H3 | 7.54 | Doublet (d) |

| H6 | 7.79 | Doublet (d) |

| H8 | 7.95 | Triplet (t) |

| H7 | 8.45 | Doublet (d) |

| H2 | 8.75 | Doublet (d) |

| H9 | 8.98 | Doublet (d) |

Source: Reference[1]

¹³C NMR Data

¹³C NMR data for the free this compound ligand was not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|

| Data not found in the performed search. | |

1.2 Infrared (IR) Spectroscopy

The primary characteristic IR absorption bands for this compound are associated with the stretching vibrations of its aromatic ring system. The data below is derived from spectra of the free ligand and its ruthenium complex. Peaks may be shifted upon coordination to a metal center.[1][2]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source Context |

|---|---|---|---|

| 3066.2 | - | C-H Aromatic Stretch | Ru Complex[2] |

| 2974.7 - 2880.0 | - | C-H Aliphatic Stretch | Ru Complex[2] |

| ~1628 - 1603 | Strong | C=N Stretching Vibration | Ligand & Ru Complex[1][2] |

| ~1585 - 1573 | Strong | C=C Aromatic Stretching Vibration | Ligand & Ru Complex[1][2] |

| 1541.9 - 1432.3 | - | C=C Aromatic Stretching Vibration | Ru Complex[2] |

| 1382.2 | - | C-CH₃ Bend | Ru Complex[2] |

| 908.1 - 728.7 | - | C-H Out-of-Plane Bending (Aromatic) | Ru Complex[2] |

1.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

Quantitative UV-Vis absorption data, including specific absorption maxima (λmax) and molar absorptivity (ε) values, for this compound were not found in the performed search. For context, the parent compound, 1,10-phenanthroline, exhibits absorption peaks around 228 nm and 263 nm.

Table 4: UV-Vis Spectroscopic Data

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|

| Data not found in the performed search. | | |

Experimental Protocols

The following sections detail generalized, yet comprehensive, methodologies for obtaining the spectroscopic data discussed above.

2.1 NMR Spectroscopy Protocol

This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆). Ensure the solvent choice is appropriate for dissolving the sample and does not have peaks that would obscure important regions of the spectrum.

-

Vortex or gently agitate the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if the solvent lock is not used for this purpose.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth is set according to the instrument's specifications.

-

Place the sample into the NMR magnet.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum. A standard acquisition may involve 8 to 16 scans.

-

For the ¹³C spectrum, a much larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or referencing the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

2.2 IR Spectroscopy Protocol (Solid Sample)

This protocol describes the KBr pellet method, a common technique for obtaining the IR spectrum of a solid compound.[3]

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) into an agate mortar.

-

Gently mix the two solids with a pestle, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum should show absorbance/transmittance peaks corresponding to the vibrational modes of the sample.

-

2.3 UV-Vis Spectroscopy Protocol

This protocol outlines the procedure for measuring the UV-Vis absorption spectrum of a solution sample.

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The solvent must be transparent in the wavelength range of interest.

-

From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Fill a quartz cuvette with the pure solvent to be used as the blank or reference.

-

Fill a second, matched quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan.

-

Place the cuvette containing the pure solvent (blank) into the sample holder and record a baseline correction or auto-zero the instrument.

-

Replace the blank cuvette with the sample cuvette.

-

Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength across the specified range.

-

The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength(s) of maximum absorbance (λmax) can be determined.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.

Caption: General workflow for spectroscopic analysis.

References

The Ascending Trajectory of Methylated Phenanthroline Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the burgeoning field of methylated phenanthroline derivatives, offering researchers, scientists, and drug development professionals a deep dive into their diverse biological activities. This whitepaper consolidates current research on their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting a valuable resource for advancing the therapeutic applications of these compounds.

The guide meticulously summarizes the current understanding of how methyl substitution on the phenanthroline core influences biological activity. It is now understood that the position and number of methyl groups can significantly modulate the therapeutic potential of these derivatives, impacting their ability to interact with biological targets such as DNA and cellular enzymes.

Key Biological Activities and Mechanisms of Action

Methylated phenanthroline derivatives have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to intercalate with DNA and inhibit key cellular enzymes.

Anticancer Activity: A significant body of research highlights the potent cytotoxic effects of these compounds against a variety of cancer cell lines. The primary mechanism of their anticancer action is believed to be their ability to insert themselves between the base pairs of DNA, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis, or programmed cell death.

Furthermore, certain methylated phenanthroline derivatives have been shown to modulate critical cellular signaling pathways implicated in cancer progression. Notably, evidence suggests their involvement in the inhibition of the PI3K/AKT/mTOR pathway , a central regulator of cell growth and survival, and the activation of the ATM/CHK1 pathway , a key component of the DNA damage response.

Antimicrobial Activity: The guide also details the promising antimicrobial properties of methylated phenanthroline derivatives against a range of pathogens, including bacteria and fungi. Their mode of action in microorganisms is also linked to DNA intercalation and the inhibition of essential enzymes. The lipophilicity of these compounds, often enhanced by methylation, is thought to facilitate their passage through microbial cell membranes.

Enzyme Inhibition: Methylated phenanthrolines, both as free ligands and as part of metal complexes, have been identified as potent inhibitors of various enzymes. Their ability to chelate metal ions is crucial for the function of many enzymes, making them effective inhibitors of metalloenzymes such as matrix metalloproteinases (MMPs). Additionally, they have been shown to inhibit other key enzymes involved in cellular metabolism and DNA maintenance.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the cytotoxic and antimicrobial activities of various methylated phenanthroline derivatives from the cited literature.

Table 1: Cytotoxicity of Methylated Phenanthroline Derivatives (IC50 Values in µM)

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| [Pt(en)(5-Mephen)]Cl₂ | L1210 Murine leukemia | 2.8 ± 0.8 | [1] |

| [Pt(en)(5,6-Me₂phen)]Cl₂ | L1210 Murine leukemia | 1.5 ± 0.3 | [1] |

| [Pt(en)(phen)]Cl₂ | L1210 Murine leukemia | 9.7 ± 0.3 | [1] |

| [Pt(en)(4-Mephen)]Cl₂ | L1210 Murine leukemia | > 50 | [1] |

| [Pt(en)(4,7-Me₂phen)]Cl₂ | L1210 Murine leukemia | > 50 | [1] |

| [Pt(en)(3,4,7,8-Me₄phen)]Cl₂ | L1210 Murine leukemia | > 50 | [1] |

| [Cu(ala-gly)(5met-phen)] | MDA-MB-231, A549, A2780 | Low micromolar range | [2] |

Table 2: Antimicrobial Activity of Methylated Phenanthroline Derivatives (MIC Values)

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Phenanthroline-oxazine methyl ester | S. aureus, E. coli | Not specified | [3] |

| [Ag(phen-oxazine methyl ester)₂]ClO₄ | S. aureus | More active than ligand | [3] |

| --INVALID-LINK--₂ | S. aureus, E. coli | More active than ligand | [3] |

| --INVALID-LINK--₂ | S. aureus, E. coli | More active than ligand | [3] |

Experimental Protocols

This guide provides detailed methodologies for key experiments to ensure reproducibility and standardization of future research.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the methylated phenanthroline derivative for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Prepare a serial two-fold dilution of the methylated phenanthroline derivative in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Viscosity Measurement for DNA Intercalation

Viscosity measurements are a classical method to study the interaction between a compound and DNA. Intercalating agents increase the length of the DNA helix, leading to an increase in the viscosity of the DNA solution.

Protocol:

-

Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

-

Measure the flow time of the DNA solution using a viscometer at a constant temperature.

-

Add increasing concentrations of the methylated phenanthroline derivative to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA with and without the compound, respectively.

-

A significant increase in relative viscosity upon addition of the compound is indicative of DNA intercalation.

Flow Cytometry for Apoptosis Detection

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

-

Treat cells with the methylated phenanthroline derivative for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizing the Mechanisms

To further elucidate the complex biological processes influenced by methylated phenanthroline derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

Experimental workflow for the evaluation of methylated phenanthroline derivatives.

Inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Fulcrum of Coordination Chemistry: A Technical Guide to 1,10-Phenanthroline Ligands in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (B135089) (phen), a heterocyclic organic compound with the chemical formula C₁₂H₈N₂, stands as a cornerstone ligand in the edifice of coordination chemistry.[1][2][3] Its rigid, planar, and electron-deficient aromatic structure, featuring two nitrogen atoms positioned for bidentate chelation, allows it to form exceptionally stable complexes with a vast array of metal ions.[4][5][6] This robust chelating ability, combined with a versatile scaffold that can be functionalized at multiple positions, has propelled 1,10-phenanthroline and its derivatives to the forefront of diverse scientific fields, including catalysis, analytical chemistry, materials science, and biomedicine.[1][4][7]

The unique electronic properties of the phen ring system, characterized by a large π-conjugated system, facilitate metal-to-ligand charge transfer (MLCT) states in its coordination complexes, giving rise to interesting photophysical and electrochemical behaviors.[6] From the classic red iron(II) complex "ferroin" used in redox titrations to sophisticated metallointercalators that cleave DNA, phen-based compounds are integral tools for researchers.[5][8] This guide provides an in-depth technical overview of the synthesis, coordination properties, and key applications of 1,10-phenanthroline ligands, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.

Core Synthetic Strategies

The preparation of 1,10-phenanthroline derivatives can be broadly approached in two ways: the de novo construction of the heterocyclic ring system or the direct functionalization of the pre-formed phenanthroline core.[9]

Ring-Forming Reactions

Classical condensation reactions remain fundamental for building the phenanthroline skeleton from simpler precursors.

-

Skraup Reaction: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 1,10-phenanthroline itself, two successive Skraup reactions are performed using o-phenylenediamine.[7][9]

-

Doebner-von Miller Reaction: A variation of the Skraup reaction, this approach utilizes α,β-unsaturated aldehydes or ketones, often catalyzed by a Lewis acid, and is a common method for preparing 2,9-dialkyl-1,10-phenanthrolines.[9]

-

Friedländer Annulation: This versatile reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, enabling the synthesis of various substituted phenanthrolines.[6][9]

Functionalization of the Phenanthroline Core

Direct modification of the 1,10-phenanthroline molecule allows for the introduction of a wide array of functional groups, which can fine-tune the ligand's steric and electronic properties.[4]

-

Electrophilic Substitution: Reactions like nitration can introduce substituents onto the electron-rich positions of the ring system.

-

Nucleophilic Substitution: Halogenated phenanthrolines (e.g., 2,9-dichloro-1,10-phenanthroline) serve as versatile precursors for introducing other functionalities.

-

Metal-Catalyzed Cross-Coupling: Modern synthetic methods like Suzuki, Stille, and Sonogashira couplings on halogenated or boronylated phenanthrolines enable the attachment of aryl, vinyl, or alkynyl groups, extending the π-system.[6][10]

Caption: Workflow for phenanthroline ligand synthesis.

Experimental Protocol: Synthesis of 5-Nitro-1,10-phenanthroline

This protocol describes the direct nitration of the 1,10-phenanthroline core.[9]

Materials:

-

1,10-phenanthroline monohydrate

-

Fuming sulfuric acid (oleum)

-

Fuming nitric acid

-

Ice

-

Deionized water

-

Stir plate, round bottom flask, dropping funnel, thermometer

Procedure:

-

To a stirred mixture of 1,10-phenanthroline monohydrate in fuming sulfuric acid in a round bottom flask, add fuming nitric acid dropwise using a dropping funnel.

-

Carefully monitor the reaction and maintain the temperature below 170°C.

-

After the addition is complete, heat the reaction mixture to 165°C and maintain stirring for the designated reaction time (typically 1-2 hours).

-

Allow the mixture to cool to room temperature, then carefully pour it over a large volume of crushed ice.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold water to remove residual acid.

-

Dry the product completely. Purification can be achieved via recrystallization from an appropriate solvent if necessary.

Coordination Chemistry and Stability

1,10-phenanthroline acts as a strong-field, bidentate ligand, coordinating to metal ions through its two nitrogen atoms to form a stable five-membered chelate ring.[5][6] The stability of these metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, and the ionic radius.

The stability of complexes with divalent first-row transition metal ions typically follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[11][12][13] This trend is largely independent of the specific ligand and is governed by factors like the decrease in ionic radii across the series and the ligand field stabilization energy.[11]

Caption: Factors influencing metal-phenanthroline complex stability.

Data Presentation: Stability Constants of Metal-Phenanthroline Complexes

The stability of these complexes is quantified by stepwise (log K) or overall (log β) stability constants. Higher values indicate greater stability.

| Metal Ion | Stepwise Stability Constant (log K₁) | Stepwise Stability Constant (log K₂) | Stepwise Stability Constant (log K₃) | Overall Stability Constant (log β₃) |

| Mn(II) | 4.0 | 3.5 | 2.8 | 10.3 |

| Fe(II) | 5.9 | 5.2 | 10.1 | 21.2 |

| Co(II) | 7.0 | 6.5 | 5.9 | 19.4 |

| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu(II) | 9.0 | 7.5 | 6.0 | 22.5 |

| Zn(II) | 6.4 | 5.8 | 5.2 | 17.4 |

| Note: Data compiled from various sources under comparable conditions (e.g., temperature, ionic strength). Actual values may vary with experimental conditions.[11] |

Experimental Protocol: Determination of Stability Constants by Potentiometric Titration

This method monitors the change in pH of a solution containing the metal ion and phenanthroline upon titration with a strong base.[11]

Materials:

-

Calibrated pH meter and electrode

-

Constant temperature water bath

-

Burette

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Standardized acid solution (e.g., 0.1 M HCl)

-

1,10-phenanthroline solution of known concentration

-

Metal salt solution (e.g., metal perchlorate) of known concentration

-

Inert salt for maintaining constant ionic strength (e.g., KNO₃)

Procedure:

-

Ligand Protonation Constant Determination:

-

Prepare a solution containing a known concentration of 1,10-phenanthroline and acid in a background electrolyte.

-

Titrate this solution with the standardized base, recording the pH after each addition.

-

Plot the pH versus the volume of base added.

-

Calculate the protonation constants (pKa) of the ligand from the titration curve.

-

-

Metal-Ligand Stability Constant Determination:

-

Prepare a solution containing known concentrations of the metal ion, 1,10-phenanthroline, and acid in the same background electrolyte.

-

Titrate this solution with the standardized base, again recording the pH after each addition.

-

Plot the pH versus the volume of base added.

-

-

Data Analysis:

-

From the titration data, calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]) at each point.

-

Plot n̄ versus p[L] (where p[L] = -log[L]) to generate the formation curve.

-

The stepwise stability constants (K₁, K₂, K₃) can be estimated from the p[L] values at half-n̄ integers (e.g., K₁ at n̄ = 0.5, K₂ at n̄ = 1.5, etc.).[11] More accurate values are obtained using computational refinement methods.

-

Applications in Research

The unique properties of 1,10-phenanthroline and its metal complexes have led to their widespread use across various research domains.

Catalysis

Phenanthroline ligands are crucial in homogeneous and heterogeneous catalysis. They can stabilize metal centers, modulate their electronic properties, and influence the selectivity of reactions.[14][15] A prominent application is in palladium-catalyzed cross-coupling reactions.

Data Presentation: Performance of Phenanthroline-Based Catalysts

| Catalytic Reaction | Catalyst System | Key Reactants | Yield (%) | TOF (h⁻¹) | Conditions |

| Suzuki-Miyaura Coupling | Pd/PBP8 (Phenanthroline-based polymer) | Bromobenzene, Phenylboronic acid | 97 | 3077 | 30 °C, 2h, H₂O/Ethanol |

| Aminocarbonylation | PdCl₂(phen)@Y-zeolite | Iodobenzene, Diethylamine | >99 | 2250 | 130 °C, 1h, CO |

| Cyanation of Aryl Halide | CuI/1,10-phenanthroline | Iodobenzene, K₄[Fe(CN)₆] | Good | - | 140 °C, 24h, DMAc |

| Data compiled from references[16][17][18][19]. |

Analytical Chemistry

1,10-phenanthroline is a versatile reagent in analytical chemistry, primarily used for the detection and quantification of metal ions.[8]

-

Colorimetric Analysis: The formation of the intensely colored red complex, ferroin (B110374) ([Fe(phen)₃]²⁺), upon reaction with Fe(II) is a classic method for the spectrophotometric determination of iron.[5][8] Ferroin is also widely used as a redox indicator, with a standard potential of +1.06 V.[5]

-

Fluorescent Sensors: By modifying the phenanthroline scaffold with fluorogenic or auxochromic groups, researchers have developed highly sensitive and selective fluorescent sensors for various metal ions, including Zn²⁺, Cd²⁺, and Cu²⁺.[20][21][22][23]

Data Presentation: Performance of Phenanthroline-Based Sensors

| Sensor Type | Target Analyte | Limit of Detection (LOD) | Method |

| Colorimetric | Cu²⁺ | 0.14 µM | Dibenzo[b,j][4][24]phenanthroline |

| Fluorescent | Fe(II) | 0.31 µmol/L | Protonated 1,10-phenanthroline |

| Fluorescent | Cd²⁺ | 10⁻⁹ M | 2,9-di-(pyrid-2-yl)-1,10-phenanthroline |

| Fluorescent | Zn²⁺ | 0.04 µM | Phenanthroline-imidazole probe |

| Fluorescent | Cd²⁺ | 0.11 µM | Phenanthroline-imidazole probe |

| Data compiled from references[21][22][23][25]. |

Biomedicine and Drug Development

The biological activity of 1,10-phenanthroline and its metal complexes is a major area of research, with significant potential in drug development, particularly for anticancer therapies.[1][26]

-

DNA Intercalation and Cleavage: The planar structure of phenanthroline allows it to intercalate between the base pairs of DNA.[5][26] Certain metal complexes, most notably the copper-phenanthroline complex, can act as chemical nucleases.[27][28] In the presence of a reducing agent, the complex generates reactive oxygen species (ROS) that cleave the DNA backbone, leading to cytotoxicity.[26] This property is harnessed in DNA footprinting techniques to map protein-DNA interactions.[27][28]

-

Enzyme Inhibition: As a potent metal chelator, phenanthroline can inhibit metalloenzymes by sequestering the essential metal cofactor (e.g., Zn²⁺) from their active site.[5][26] This is a key mechanism for its inhibition of matrix metalloproteinases (MMPs), which are involved in cancer progression.[26][29]

Caption: DNA cleavage by the copper-phenanthroline complex.

Data Presentation: Anticancer Activity of Phenanthroline-Based Compounds

The cytotoxic efficacy of phenanthroline complexes is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| [Cu(phen)₂]²⁺ | HeLa (Cervical) | 1.5 |

| [Ag(phen)₂]⁺ | A549 (Lung) | 0.8 |

| [Mn(phen)₂]²⁺ | MCF-7 (Breast) | 3.2 |

| 1,10-Phenanthroline-2-carbaldehyde | Prostate Carcinoma | - (Inhibits growth) |

| 1,10-Phenanthroline-5,6-dione | Dalton's Lymphoma | 10 |

| Note: Data compiled from various sources. IC₅₀ values are highly dependent on the specific cell line and assay conditions.[26][30] |

Experimental Protocol: DNA Footprinting using 1,10-Phenanthroline-Copper Complex

This in vivo protocol allows for the identification of protein-binding sites on DNA within whole cells.[24][27][28]

Materials:

-

E. coli cells harboring the plasmid of interest

-

Luria-Bertani (LB) medium

-

1,10-phenanthroline (OP) solution

-

Copper sulfate (B86663) (CuSO₄) solution

-

DNA isolation kit

-

Primers for primer extension analysis

-

DNA polymerase (e.g., Klenow fragment)

-

Radiolabeled dNTPs

-

Sequencing gel apparatus

Procedure:

-

Cell Culture and Treatment:

-

Grow E. coli cultures to a mid-log phase (e.g., OD₆₀₀ of 0.6).

-

Add 1,10-phenanthroline and CuSO₄ to the cell culture to form the [(OP)₂Cu] complex in situ. Incubate for a short period to allow DNA cleavage. The optimal concentrations and time should be determined empirically.[27]

-

-

DNA Isolation:

-

Stop the reaction and harvest the cells.

-

Isolate the plasmid DNA from the treated cells using a standard miniprep protocol.

-

-

Primer Extension Analysis:

-

Anneal a radiolabeled primer to the purified plasmid DNA, downstream of the putative protein-binding site.

-

Extend the primer using DNA polymerase and a mix of dNTPs. The polymerase will stop at the sites where the DNA backbone was cleaved by the phenanthroline-copper complex.

-

-

Analysis:

-

Denature the extension products and resolve them on a high-resolution sequencing gel alongside a Sanger sequencing ladder of the same DNA region.

-

The "footprint" will appear as a region of protection (absence of cleavage bands) on the autoradiogram, corresponding to the location where a protein was bound to the DNA, shielding it from the nuclease activity of the [(OP)₂Cu] complex.[27]

-

Caption: Workflow for DNA footprinting with [Cu(phen)₂]⁺.

References

- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 2. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]

- 3. Phenanthroline - Sciencemadness Wiki [sciencemadness.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]

- 6. myuchem.com [myuchem.com]

- 7. soc.chim.it [soc.chim.it]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. alfachemic.com [alfachemic.com]

- 15. nbinno.com [nbinno.com]

- 16. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 22. Enhanced metal ion selectivity of 2,9-di-(pyrid-2-yl)-1,10-phenanthroline and its use as a fluorescent sensor for cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. A versatile in vivo footprinting technique using 1,10-phenanthroline–copper complex to study important cellular processes - PMC [pmc.ncbi.nlm.nih.gov]